Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate
Overview
Description
Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₃N₃O₆ and its molecular weight is 259.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 360639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Therapeutic Potential and Biological Activities
1,2,4-triazole derivatives have been extensively studied for their wide range of biological activities. Research indicates that these compounds exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility in chemical modifications of the 1,2,4-triazole core allows for the exploration of novel therapeutics targeting various diseases, including neglected diseases affecting vulnerable populations. Such derivatives are being evaluated for their potential against bacteria that exhibit increasing resistance, highlighting the urgency in discovering new effective prototypes for emerging health challenges (Ferreira et al., 2013).
Advancements in Chemical Synthesis
The development of novel 1,2,4-triazole derivatives involves exploring more efficient, green chemistry-oriented synthetic methods. Advances in the synthesis of 1,2,4-triazole derivatives not only address the need for environmentally friendly processes but also open avenues for creating compounds with enhanced biological activities. Techniques such as copper-catalyzed azide-alkyne cycloaddition have been pivotal in this area, providing a pathway for rapid and selective synthesis of these heterocyclic compounds (Kaushik et al., 2019).
Applications in Precision Medicine
Emerging research suggests the role of triazole derivatives in the field of precision medicine, particularly through their incorporation in biomarker development for cancer detection and prognosis. The unique properties of these compounds, such as their stability and reactivity, make them suitable for developing advanced diagnostic tools and therapeutic strategies, aiming at early detection and personalized treatment approaches (Xu et al., 2021).
Environmental and Material Science Applications
The structural versatility of 1,2,4-triazole derivatives extends their application beyond biomedicine into environmental and material sciences. These compounds have been identified as efficient corrosion inhibitors for various metals and alloys, demonstrating the potential for significant industrial applications. The ability of 1,2,4-triazole derivatives to protect metal surfaces from corrosion in aggressive media presents an opportunity for their use in developing new materials with enhanced durability and performance (Hrimla et al., 2021).
Mechanism of Action
Target of Action
It is suggested that this compound may have a similar mechanism of action to thymidine analogs . Thymidine analogs are known to interact with DNA during replication .
Mode of Action
The mode of action of this compound is likely related to its ability to insert into replicating DNA, similar to thymidine analogs . This can interfere with DNA synthesis and potentially disrupt cell division .
Biochemical Pathways
Given its potential similarity to thymidine analogs, it may affect pathways related to dna synthesis and cell cycle .
Result of Action
If it acts similarly to thymidine analogs, it may disrupt dna synthesis and cell division, potentially leading to cell death .
Properties
IUPAC Name |
methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c1-17-9(16)7-10-3-12(11-7)8-6(15)5(14)4(2-13)18-8/h3-6,8,13-15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJYLFZDYHCYNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959771 | |
Record name | Methyl 1-pentofuranosyl-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38934-69-9 | |
Record name | NSC360639 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 1-pentofuranosyl-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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